molecular formula C₂₅H₂₄N₂O B017435 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile CAS No. 156732-12-6

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile

Cat. No.: B017435
CAS No.: 156732-12-6
M. Wt: 368.5 g/mol
InChI Key: MYTIELGBBUTMMA-DEOSSOPVSA-N
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Description

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is a chemical compound with the molecular formula C25H24N2O. It is an intermediate in the synthesis of Ritonavir, an antiretroviral medication used to treat and prevent HIV/AIDS . This compound is characterized by its complex structure, which includes a dibenzylamino group, a ketone group, and a nitrile group.

Scientific Research Applications

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of benzylamine with a suitable ketone and nitrile precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane or chloroform .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures, including temperature regulation, solvent recovery, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is primarily related to its role as an intermediate in the synthesis of Ritonavir. In this context, it contributes to the formation of the active pharmaceutical ingredient through a series of chemical transformations. The molecular targets and pathways involved are specific to the synthesis process and the final active compound, Ritonavir .

Comparison with Similar Compounds

    4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanone: Similar structure but without the nitrile group.

Uniqueness: 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is unique due to the presence of both a nitrile group and a dibenzylamino group, which confer specific reactivity and synthetic utility. Its role as an intermediate in the synthesis of Ritonavir further highlights its importance in pharmaceutical chemistry .

Properties

IUPAC Name

(4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O/c26-17-16-25(28)24(18-21-10-4-1-5-11-21)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16,18-20H2/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTIELGBBUTMMA-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433262
Record name 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156732-12-6
Record name 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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